molecular formula C6H9F2N3 B8468278 3-Cyclopropyl-2,2-difluoropropylazide

3-Cyclopropyl-2,2-difluoropropylazide

Cat. No. B8468278
M. Wt: 161.15 g/mol
InChI Key: UEMUXKSYSCPARX-UHFFFAOYSA-N
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Patent
US06610692B1

Procedure details

A solution of 1.68 g (6.3 mmol) of 3-cyclopropyl-2,2-difluoropropyl trifluoromethanesulfonate and 820 mg (12.6 mmol) of sodium azide in 6.0 mL of DMF was heated at 50° C. under Ar overnight. After cooling to rt, the mixture was diluted with 40 mL of water, and extracted with two 75 mL portions of ether. The combined organic layers were washed thrice with water, brine, and dried over MgSO4. The solvents were concentrated by distillation at atmospheric pressure to give a solution of the title compound in ether that was used directly in the next step.
Name
3-cyclopropyl-2,2-difluoropropyl trifluoromethanesulfonate
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[CH2:7][C:8]([F:14])([F:13])[CH2:9][CH:10]1[CH2:12][CH2:11]1)(=O)=O.[N-:17]=[N+:18]=[N-:19].[Na+]>CN(C=O)C.O>[CH:10]1([CH2:9][C:8]([F:14])([F:13])[CH2:7][N:17]=[N+:18]=[N-:19])[CH2:12][CH2:11]1 |f:1.2|

Inputs

Step One
Name
3-cyclopropyl-2,2-difluoropropyl trifluoromethanesulfonate
Quantity
1.68 g
Type
reactant
Smiles
FC(S(=O)(=O)OCC(CC1CC1)(F)F)(F)F
Name
Quantity
820 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with two 75 mL portions of ether
WASH
Type
WASH
Details
The combined organic layers were washed thrice with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The solvents were concentrated by distillation at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CC(CN=[N+]=[N-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.